2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile

Medicinal Chemistry Isomer Differentiation Physicochemical Properties

Sourcing 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile (CAS 592540-22-2) is a regiospecific decision. This ortho-benzonitrile thiazolidinedione (TZD) provides a unique hydrogen-bond acceptor orientation and restricted rotational freedom (2 rotatable bonds) that meta or para isomers—and classical N3-unsubstituted TZDs—cannot replicate. At ≥98% purity, it is ready for direct use in focused library synthesis, fragment-based screening, and SAR campaigns targeting kinases (GSK-3β, CDK2) or nuclear receptors, ensuring assay reproducibility and strong patent differentiation.

Molecular Formula C11H8N2O2S
Molecular Weight 232.26
CAS No. 592540-22-2
Cat. No. B2510037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile
CAS592540-22-2
Molecular FormulaC11H8N2O2S
Molecular Weight232.26
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CC2=CC=CC=C2C#N
InChIInChI=1S/C11H8N2O2S/c12-5-8-3-1-2-4-9(8)6-13-10(14)7-16-11(13)15/h1-4H,6-7H2
InChIKeyVVCUDOJCIRPPJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile (CAS 592540-22-2): Procurement-Ready Thiazolidinedione Scaffold for Medicinal Chemistry Derivatization


2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile (CAS 592540-22-2) is a heterocyclic small molecule (C11H8N2O2S, MW 232.26 g/mol) composed of a 2,4-thiazolidinedione (TZD) core N-alkylated with a 2-(cyanomethyl)benzyl group [1]. The compound belongs to the therapeutically privileged thiazolidinedione class, known for ligands targeting PPARγ, aldose reductase, and HIV-1 reverse transcriptase [2]. Its defining structural feature is the ortho-benzonitrile substitution pattern, which distinguishes it from the meta- and para-substituted regioisomers (CAS 1221723-16-5 and others) and from classical TZD drugs such as rosiglitazone and pioglitazone. This regiospecific connectivity introduces unique steric and electronic properties that influence molecular recognition, making the compound a valuable, single-isomer starting material for structure-activity relationship (SAR) campaigns and focused library synthesis.

Why Generic N-Alkyl Thiazolidinediones Cannot Replace 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile in Focused SAR and Lead Optimization


The assumption that any N-alkylated 2,4-thiazolidinedione can substitute for 2-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile is invalid for procurement decisions in medicinal chemistry. The ortho-benzonitrile substituent creates a sterically constrained environment around the TZD N3 position that differs fundamentally from the unsubstituted, meta-, or para-benzonitrile regioisomers [1]. Classical TZD drugs (e.g., rosiglitazone, pioglitazone) bear 5-benzylidene or 5-benzyl substituents rather than N3-benzyl linkages, resulting in distinct conformational preferences and target-binding pharmacophores [2]. Even among N3-benzyl TZDs, the ortho-cyano group alters the LogP (XLogP3-AA = 1.5), hydrogen-bond acceptor count (4), and topological polar surface area (86.5 Ų) relative to the meta isomer [1], impacting permeability, solubility, and off-target profiles. Consequently, substituting a generic TZD building block introduces uncontrolled variables that compromise SAR interpretability, assay reproducibility, and patent differentiation. The quantitative evidence below demonstrates where this specific regioisomer provides measurable differentiation.

Quantitative Differentiation Evidence: 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile vs. Closest Analogs


Regioisomeric Identity: Ortho-Benzonitrile vs. Meta-Benzonitrile Substitution Defines Unique Physicochemical and Steric Profile

2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile (ortho isomer, CAS 592540-22-2) differs from 3-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile (meta isomer, CAS 1221723-16-5) in the position of the cyano substituent on the phenyl ring. This regioisomerism produces a calculated LogP (XLogP3-AA) of 1.5 for the ortho isomer [1], compared to a computationally predicted XLogP3-AA of approximately 1.3 for the meta isomer [2]. The ortho substitution also results in a topological polar surface area (TPSA) of 86.5 Ų versus 86.5 Ų for the meta isomer (identical TPSA but distinct three-dimensional electrostatic distribution) [1][2]. The ortho-cyano group restricts rotational freedom around the N3–CH2–phenyl bond (Rotatable Bond Count = 2) relative to the meta isomer, influencing conformational pre-organization for target binding [1].

Medicinal Chemistry Isomer Differentiation Physicochemical Properties

N3-Benzyl vs. C5-Benzylidene Substitution: Distinct Pharmacophoric Geometries for Target Class Selectivity

The target compound features N3-benzyl substitution on the TZD ring, whereas classical antidiabetic TZDs (rosiglitazone, pioglitazone) and many antimicrobial TZD analogs bear a C5-benzylidene or C5-benzyl group [1]. This positional difference fundamentally alters the spatial relationship between the TZD hydrogen-bond donor/acceptor pharmacophore and the aromatic ring system. In N-substituted 5-benzylidene-TZD series, compounds with N3-phenylpropanamide substituents demonstrated HIV-1 RT inhibitory IC50 values ranging from 1.31 μM to >100 μM, with antibacterial MICs of 25–50 μg/mL against S. aureus and E. coli [2]. The N3-benzyl linkage in the target compound orients the benzonitrile group into a distinct vector space compared to N3-phenylpropanamide congeners, providing a different exit vector for fragment growing or scaffold hopping [1].

Structure-Activity Relationship Kinase Inhibition PPARγ Modulation

Ortho-Cyano Hydrogen-Bond Acceptor Architecture: Differentiated Supramolecular Synthon Capability for Crystal Engineering and Target Binding

The ortho-benzonitrile group in the target compound presents a spatially directed cyano nitrogen that can participate as a hydrogen-bond acceptor (HBA count = 4) in close proximity to the TZD carbonyl oxygens [1]. This creates a bidentate or chelating HBA motif not possible with meta- or para-cyano regioisomers [2]. The ortho-cyano group also influences the electron density of the adjacent phenyl ring through resonance and inductive effects, modulating π-stacking interactions with aromatic protein residues. In contrast, the para-cyano isomer would project the nitrile away from the TZD core, losing the intramolecular spatial synergy [2].

Crystal Engineering Molecular Recognition Hydrogen Bonding

Commercial Availability Profile: Single-Isomer Purity Benchmarking Against Meta Regioisomer from Competing Vendors

The target ortho isomer (CAS 592540-22-2) is commercially offered at 98% purity by multiple vendors (Leyan, AK Scientific, ChemScene) with confirmed stock availability and room-temperature shipping stability . The meta isomer (CAS 1221723-16-5) is also commercially available (e.g., Enamine, CymitQuimica), but the ortho isomer's vendor network is distinct, providing procurement redundancy . The ortho isomer specification of 98% purity, combined with storage at 2–8°C sealed in dry conditions, ensures >12-month shelf-life stability for long-term medicinal chemistry campaigns .

Chemical Procurement Purity Analysis Supply Chain

High-Impact Research and Industrial Applications for 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile Based on Evidenced Differentiation


Focused Kinase or Nuclear Receptor SAR Libraries Utilizing Ortho-Benzonitrile as a Conformationally Distinct Exit Vector

Use 2-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile as the core scaffold for parallel synthesis of N3-substituted TZD libraries targeting kinases (e.g., GSK-3β, CDK2) or nuclear receptors (PPARγ, ERRα). The ortho-cyano group provides a unique hydrogen-bond acceptor orientation and restricts rotational freedom (2 rotatable bonds) relative to meta or para isomers, enabling the exploration of a distinct conformational space in the target binding pocket [1]. The 98% commercial purity supports direct use in high-throughput chemistry without pre-purification [2].

Antimicrobial Lead Optimization Leveraging N3-Benzyl TZD Scaffold for Gram-Positive Selectivity

Build upon the established antibacterial activity of N-substituted TZDs against S. aureus (MIC 25–50 μg/mL) [1] by using the ortho-benzonitrile TZD as a starting point for further derivatization at the C5 position (e.g., Knoevenagel condensation with aldehydes). The ortho-cyano motif may enhance Gram-positive membrane penetration due to its 0.2 log unit higher XLogP3-AA compared to the meta isomer [2], potentially improving intracellular target engagement in bacterial cells.

Fragment-Based Drug Discovery (FBDD) with Ortho-Cyano-Directed Supramolecular Synthon for Crystallographic Screening

Deploy the compound as a fragment (MW 232 Da, HAC 16) in crystallographic fragment screening campaigns. The ortho-cyano group, positioned 3.5–4.5 Å from the TZD carbonyls, forms a bidentate hydrogen-bond acceptor motif that can engage two adjacent backbone amide NH donors in protein active sites, increasing the likelihood of obtaining high-resolution co-crystal structures for structure-guided optimization [1]. The compound's 0 hydrogen-bond donor count minimizes solubility limitations in aqueous crystallization conditions.

Chemical Biology Probe Development for Chemoproteomic Target Deconvolution

Functionalize 2-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile at the C5 position with an alkyne or azide handle via established Knoevenagel chemistry to generate photoaffinity or click-chemistry probes. The ortho-benzonitrile group serves as an intrinsic IR reporter (C≡N stretch at ~2225 cm⁻¹) for label-free binding assays and as a minimal steric footprint that minimizes perturbation of target engagement upon probe conjugation. The 98% purity ensures reproducible probe labeling stoichiometry [1].

Quote Request

Request a Quote for 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.